2-[12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl]-N,N-dimethylbenzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl)-N,N-dimethylaniline is a complex organophosphorus compound It is characterized by the presence of a dicyclohexylphosphino group attached to an anthracene derivative, which is further connected to a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl)-N,N-dimethylaniline typically involves multiple steps. One common method starts with the preparation of the anthracene derivative, followed by the introduction of the dicyclohexylphosphino group. The final step involves the attachment of the dimethylaniline moiety. The reaction conditions often require inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-(12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dichloromethane, and dimethylformamide are frequently used as solvents in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
2-(12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound can be used to study protein-ligand interactions and enzyme mechanisms.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl)-N,N-dimethylaniline involves its role as a ligand. It can coordinate with metal centers, facilitating various catalytic processes. The dicyclohexylphosphino group provides steric bulk and electronic properties that enhance the compound’s reactivity and selectivity in catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(dicyclohexylphosphino)ethane: Another organophosphorus compound with similar applications in catalysis.
2-(Dicyclohexylphosphino)biphenyl: Used in similar catalytic processes but differs in its structural framework.
Uniqueness
2-(12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl)-N,N-dimethylaniline is unique due to its combination of an anthracene derivative with a phosphino group and aniline moiety. This unique structure imparts specific electronic and steric properties that make it particularly effective in certain catalytic applications .
Properties
CAS No. |
1166994-79-1 |
---|---|
Molecular Formula |
C36H42NP |
Molecular Weight |
519.7 g/mol |
IUPAC Name |
2-(16-dicyclohexylphosphanyl-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C36H42NP/c1-37(2)32-24-14-13-23-31(32)35-33-27-19-9-11-21-29(27)34(30-22-12-10-20-28(30)33)36(35)38(25-15-5-3-6-16-25)26-17-7-4-8-18-26/h9-14,19-26,33-34H,3-8,15-18H2,1-2H3 |
InChI Key |
WYZMHPBVRJDBGY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=C(C3C4=CC=CC=C4C2C5=CC=CC=C35)P(C6CCCCC6)C7CCCCC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.